
RXPA380
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RXPA380 is a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Angiotensin-Converting Enzyme C-Domain
RXPA380, a phosphinic peptide, is recognized for its high selectivity as an inhibitor of the C-domain of somatic angiotensin-converting enzyme (ACE). This selectivity is significant as it differentiates between the two active sites of somatic ACE, offering a new avenue for targeted therapeutic interventions. The inhibitor's unique structure plays a crucial role in its specificity, opening possibilities for the design of new selective ACE inhibitors (Georgiadis et al., 2004).
Crystal Structure Analysis
The crystal structure of testis ACE in complex with RXPA380 has been elucidated, providing insights into the molecular interactions that confer high specificity to the C-domain. This structural analysis highlights key differences between the N- and C-domains of ACE, specifically in the residues surrounding the inhibitor, crucial for understanding ACE's domain selectivity and for the design of domain-specific pharmacophores (Corradi et al., 2007).
Molecular Hybridization Design
A study focused on the molecular hybridization design of RXPA380–proline hybrid (RXPA380-P), linking the parent compound RXPA380 with a proline analogue. This novel hybrid showcases the importance of molecular modification in drug discovery, although it was found to be a poor inhibitor of ACE compared to RXPA380, suggesting the complexity and specificity involved in ACE inhibition (Abdou et al., 2022).
Domain Specificity Investigation
Research into the domain specificity of phosphinic inhibitors like RXPA380 and RXP407 in angiotensin-converting enzyme has advanced our understanding of ACE's molecular basis. This study used mutants of the C- and N-domains to scrutinize selective inhibitor binding, revealing that specific interactions, particularly in the P2 substituent and residue Phe 391, are pivotal for RXPA380's C-selectivity. Such insights are crucial for developing more targeted and effective ACE inhibitors (Kröger et al., 2009).
Vasoconstriction and ACE Inhibition
A study on porcine femoral arteries and coronary microarteries showed that RXPA380, a selective C-domain inhibitor, is effective in preventing angiotensin I-induced vasoconstriction. This finding is significant for understanding the role of tissue ACE and its domains in hypertension and cardiovascular diseases, indicating that targeted inhibition of ACE's C-domain could be a viable strategy for managing such conditions (van Esch et al., 2005).
Eigenschaften
CAS-Nummer |
564479-79-4 |
|---|---|
Produktname |
RXPA380 |
Molekularformel |
C33H36N3O7P |
Molekulargewicht |
617.6388 |
IUPAC-Name |
N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan |
InChI |
InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1 |
InChI-Schlüssel |
IMPJIKIXNAGRCR-SFOGZRFBSA-N |
SMILES |
O=C(O)[C@H](CC1=CNC2=C1C=CC=C2)NC(C3C(P([C@@H](NC(OCC4=CC=CC=C4)=O)CC5=CC=CC=C5)(O)=O)CCC3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RXPA380; RXPA-380; RXPA 380; Cbz-PhePsi[PO(2)CH]Pro-Trp-OH. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

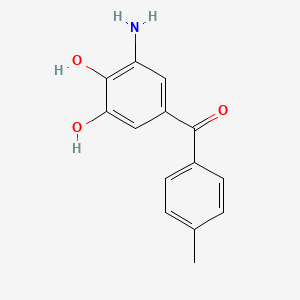
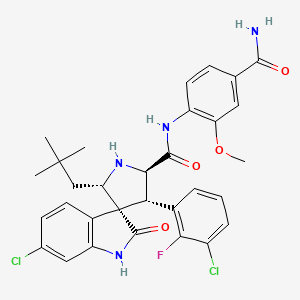
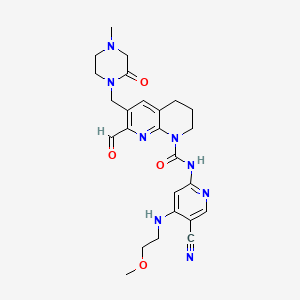
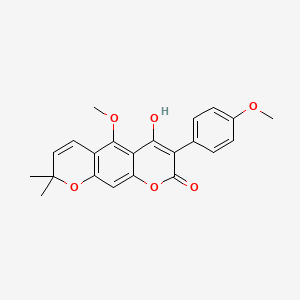

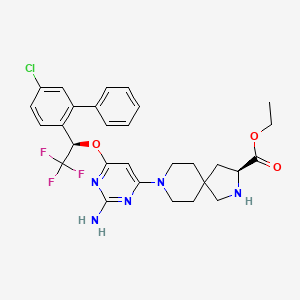
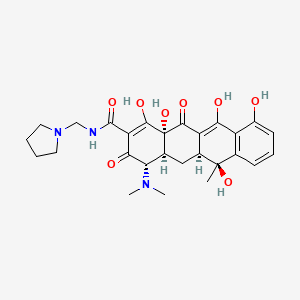
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
